N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique dibenzo[b,f][1,4]oxazepine structure. This compound features a ketone functional group at position 11 and a benzamide moiety with a methoxy substituent. Its molecular formula is , and it has a molecular weight of approximately . The compound's intricate architecture suggests potential applications in medicinal chemistry and materials science due to its unique reactivity and biological properties.
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide belongs to the class of dibenzo[b,f][1,4]oxazepines, which are known for their diverse biological activities. These compounds often exhibit properties relevant to pharmacology and medicinal chemistry, making them subjects of interest for drug development .
The synthesis of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide involves several steps that require careful optimization of reaction conditions including temperature, solvent choice, and catalysts.
The synthetic route typically involves:
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide has a complex molecular structure characterized by:
The structural representation can be described using various notations:
InChI=1S/C22H18N2O4/c1-13... CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C(=O)N2 .The chemical reactivity of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is influenced by its functional groups:
Further studies on reaction pathways could enhance understanding of how modifications affect biological interactions and therapeutic efficacy.
Preliminary studies suggest that N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide may exhibit significant biological activities. Potential mechanisms of action include:
Research into similar compounds indicates that modifications in the dibenzo structure can lead to variations in receptor affinity and selectivity .
The compound's solubility and stability profiles are crucial for its application in research:
Further characterization using techniques such as NMR spectroscopy or mass spectrometry can provide insights into the purity and structural integrity of the compound.
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide has several potential applications:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0